molecular formula C27H35N5 B1674624 GANT61 CAS No. 500579-04-4

GANT61

Número de catálogo: B1674624
Número CAS: 500579-04-4
Peso molecular: 429.6 g/mol
Clave InChI: KVQOGDQTWWCZFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Hydrolysis Mechanism and Kinetics

GANT61 undergoes rapid hydrolysis under physiological conditions (pH 7.4, 37°C), producing two derivatives:

  • This compound-D (bioactive diamine)

  • This compound-A (inactive aldehyde)

2.1. Reaction Pathway

The hydrolysis involves cleavage of the imine bond in this compound, leading to the formation of this compound-D and this compound-A. This process is monitored via:

  • 1H NMR spectroscopy : Tracking the disappearance of the aminalic proton (δ 3.97 ppm) and emergence of this compound-D protons (δ 4.04 ppm) .

  • HILIC-MS : Detecting this compound-D ([M+H]+ = 341.33) and this compound ([M+H]+ = 430.33) .

2.2. Kinetic Data

Time (hours) This compound Remaining (%) This compound-D Conversion (%)
01000
63070
241090
481090

This data indicates this compound hydrolyzes 70% within 6 hours and reaches equilibrium (90% conversion) by 24 hours .

Bioactivity of this compound Derivatives

Functional studies demonstrate that This compound-D inhibits Gli1-mediated transcription in NIH3T3 Shh-Light II cells and SuFu−/− mouse embryonic fibroblasts, confirming its role as the bioactive form .

3.1. Structural Insights

Molecular modeling reveals this compound-D binds to the Gli1 zinc finger domain through hydrogen bonds and hydrophobic interactions. These interactions stabilize its inhibitory activity against Hedgehog signaling .

Implications for Drug Development

The rapid hydrolysis of this compound limits its pharmacokinetic stability, necessitating the design of derivatives with improved chemical stability while retaining this compound-D’s inhibitory potency .

Aplicaciones Científicas De Investigación

Cancer Therapy

GANT61 has shown promise in various cancer types by targeting the Hedgehog signaling pathway:

  • T-cell Lymphoma : Research demonstrated that this compound inhibits the proliferation of T-cell lymphoma cells (Jurkat, Karpas299, Myla3676) in a dose-dependent manner. The compound induced apoptosis and reduced the expression of key proteins involved in cell survival pathways .
  • Colorectal Cancer : this compound effectively decreased the viability of colorectal cancer cells (HT-29 and HCT-116) by modulating the Wnt/β-catenin and Notch signaling pathways. It also reduced the proportion of cancer stem cells marked by CD133 expression .
  • Triple-Negative Breast Cancer : Studies have indicated that this compound enhances the sensitivity of triple-negative breast cancer cells to chemotherapy agents by inhibiting GLI1-mediated transcription .
  • Chondrosarcoma : In chondrosarcoma models, this compound inhibited tumor growth by affecting cell cycle progression and inducing autophagy. It significantly decreased the number of proliferating cells as indicated by Ki-67 expression levels .

Mechanistic Studies

This compound serves as a valuable tool for elucidating the biological roles of GLI transcription factors:

  • Transcriptional Regulation : this compound treatment has been shown to reduce RNA:DNA hybrid formation at GLI binding sites, indicating its role in regulating gene expression through direct interaction with GLI proteins .
  • Cell Cycle Dynamics : The compound has been observed to cause cell cycle arrest at various checkpoints (G1/S and G2/M), highlighting its potential to disrupt normal cell division processes in cancer cells .

Table 1: Summary of this compound Efficacy Across Different Cancer Types

Cancer TypeCell LinesKey FindingsReference
T-cell LymphomaJurkat, Karpas299Inhibited proliferation; induced apoptosis
Colorectal CancerHT-29, HCT-116Decreased viability; reduced CD133+ cells
Triple-Negative BreastVariousEnhanced sensitivity to chemotherapy
ChondrosarcomaTumor ModelsInhibited growth; induced autophagy

Case Study 1: Antitumor Efficacy in T-cell Lymphoma

In a controlled study involving T-cell lymphoma cell lines, this compound was administered at varying concentrations (2.5 μM to 20 μM). The results indicated a significant reduction in cell viability (IC50 values were calculated at approximately 13.76 μM for Jurkat cells). Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after treatment with this compound .

Case Study 2: Colorectal Cancer Mechanisms

A study focused on colorectal cancer explored how this compound affects Wnt/β-catenin and Notch signaling pathways. The treatment led to a marked decrease in β-catenin and Notch1 protein levels alongside reduced cell viability over time. This study underscored this compound's potential as a dual-action therapeutic agent targeting multiple pathways involved in cancer progression .

Comparación Con Compuestos Similares

GANT 61 es único en su inhibición selectiva de los factores de transcripción GLI. Compuestos similares incluyen:

En comparación con estos compuestos, GANT 61 actúa aguas abajo de Smoothened, apuntando directamente a los factores de transcripción GLI, lo que puede proporcionar una inhibición más específica de la vía de señalización Hedgehog .

Actividad Biológica

GANT61 is a small molecule inhibitor targeting the GLI family of transcription factors, primarily GLI1, which plays a crucial role in the Hedgehog (Hh) signaling pathway. This pathway is implicated in various cancers, making this compound a significant compound in cancer research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of GLI1 Activity : this compound directly binds to GLI1, inhibiting its transcriptional activity. This results in decreased expression of downstream target genes associated with cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that this compound treatment increases apoptosis in various cancer cell lines, including T-cell lymphoma and colorectal cancer cells. This effect is often dose-dependent .
  • Cell Cycle Arrest : this compound has been reported to induce G2/M phase arrest in tumor cells, leading to reduced cell proliferation. This was observed in chondrosarcoma models where this compound significantly increased the proportion of cells in the G2/M phase .

Biological Activity Data

The following table summarizes the effects of this compound on different cancer cell lines, including IC50 values and observed biological activities:

Cell Line IC50 (μM) Effects Mechanism
Jurkat13.76 ± 0.81Inhibition of proliferation, increased apoptosisGLI1 inhibition, down-regulation of p-STAT3
Karpass2996.81 ± 0.91Increased apoptosis and reduced viabilityGLI1-mediated transcription inhibition
Myla367610.23 ± 0.94Dose-dependent apoptosisModulation of Hh signaling pathways
HT-29Not specifiedReduced viability, increased apoptosisInhibition of Wnt/β-catenin and Notch pathways
HCT-116Not specifiedDecreased CD133+ CSC populationTargeting cancer stem cells

T-cell Lymphoma

A study demonstrated that this compound effectively inhibited the proliferation of T-cell lymphoma cells (Jurkat) in a dose-dependent manner. The treatment led to significant apoptosis as measured by flow cytometry, correlating with decreased levels of phosphorylated STAT3 and SOCS3 proteins. The IC50 for Jurkat cells was determined to be approximately 13.76 μM after 48 hours .

Colorectal Cancer

In colorectal cancer models (HT-29 and HCT-116), this compound was shown to reduce cell viability and promote apoptosis by blocking the Wnt/β-catenin and Notch signaling pathways. The treatment resulted in a significant decrease in the proportion of CD133+ cancer stem cells, indicating its potential to target both bulk tumor cells and stem-like populations .

Chondrosarcoma

This compound's efficacy was further validated in chondrosarcoma models where it inhibited tumor growth by down-regulating key components of the Hh signaling pathway (GLI1, PTCH1). The compound induced cell cycle arrest at the G2/M checkpoint and significantly reduced Ki67-positive proliferative cells .

Summary of Findings

This compound has emerged as a promising therapeutic agent due to its ability to inhibit GLI-mediated transcription and induce apoptosis across various cancer types. Its multifaceted mechanisms—ranging from direct inhibition of GLI1 to modulation of critical signaling pathways—underscore its potential in cancer treatment strategies.

Propiedades

IUPAC Name

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOGDQTWWCZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329591
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500579-04-4
Record name 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500579-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GANT61
Reactant of Route 2
GANT61
Reactant of Route 3
GANT61
Reactant of Route 4
Reactant of Route 4
GANT61
Reactant of Route 5
Reactant of Route 5
GANT61
Reactant of Route 6
Reactant of Route 6
GANT61

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.